N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a hydroxyethyl-thiophene moiety and a trifluoromethoxy substituent on the benzene ring. The structure combines a sulfonamide group (known for its role in pharmaceuticals and agrochemicals) with aromatic heterocycles (thiophene) and a fluorine-containing group, which enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S2/c1-9-6-7-23-13(9)12(19)8-18-24(20,21)11-4-2-10(3-5-11)22-14(15,16)17/h2-7,12,18-19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIDOJFKQRFXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The compound features a sulfonamide group that is known for its diverse biological activities. The presence of a trifluoromethoxy group and a thiophene moiety contributes to its unique properties. The chemical structure can be represented as follows:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. For example, studies have indicated that similar sulfonamide derivatives inhibit lipoxygenases (LOXs), which are crucial in the metabolism of arachidonic acid to inflammatory mediators .
- Antimicrobial Properties : Research has demonstrated that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, potentially through the inhibition of bacterial enzymes or disruption of cellular processes .
- Anticancer Activity : There is emerging evidence suggesting that this compound may have anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of key signaling pathways .
Efficacy in Biological Models
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : In cell line assays, the compound demonstrated significant inhibition of LOX activity with IC50 values in the nanomolar range, indicating strong potency against this target .
- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced inflammation markers and improved outcomes in models of disease such as arthritis and cancer .
Case Studies
- Case Study on Inflammation : A study investigated the effects of a related sulfonamide derivative on inflammatory responses in a murine model. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.
- Case Study on Cancer : Another study assessed the anticancer effects of sulfonamide derivatives in breast cancer cell lines. The results showed that treatment with these compounds led to reduced cell viability and increased apoptosis, highlighting their potential as chemotherapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | LOX Inhibition | |
| Antimicrobial | Disruption of bacterial metabolism | |
| Anticancer | Induction of apoptosis |
Table 2: Efficacy Data from In Vitro Studies
Comparison with Similar Compounds
Substituent Variations in Thiophene and Furan Derivatives
- & 8 : Two analogs, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034239-87-5) and N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide , differ in the position of the furan substituent (3-yl vs. 2-yl).
- Key Differences :
- The target compound substitutes thiophene with a 3-methyl group , increasing steric bulk and lipophilicity (predicted logP ~5.3, comparable to ).
Pharmacological Sulfonamides
- : A related pharmaceutical compound, N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide, has a molecular weight of 624.7 and 11 hydrogen bond acceptors. Key Differences:
- The target compound has fewer hydrogen bond donors (3 vs. 3) but a simpler structure, which may enhance bioavailability.
- The pyridine and thiazole groups in improve receptor binding specificity, whereas the target compound’s thiophene may prioritize membrane permeability.
Agrochemical Sulfonamides
- & 3 : Compounds like triflusulfuron methyl (a triazine-linked sulfonamide herbicide) and fomesafene (a nitrobenzamide herbicide) share the sulfonamide core but differ in substituents.
- Key Differences :
- The hydroxyethyl-thiophene moiety is absent in agrochemical analogs, suggesting a divergent mechanism of action.
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
Core Structural Components
The compound’s structure comprises three primary units:
- 4-(Trifluoromethoxy)benzenesulfonamide : Provides the sulfonamide backbone.
- 3-Methylthiophene : A five-membered aromatic heterocycle with a methyl substituent.
- 2-Hydroxyethyl Linker : Connects the thiophene and sulfonamide moieties.
Retrosynthetically, the molecule can be dissected into these subunits, guiding the selection of starting materials and synthetic pathways.
Synthetic Routes and Methodologies
Stepwise Assembly via Nucleophilic Substitution
This method involves sequential coupling of the thiophene and sulfonamide components.
Synthesis of 3-Methylthiophen-2-yl Ethanol
- Thiophene Alkylation :
Sulfonamide Formation
- Sulfonation of 4-(Trifluoromethoxy)Aniline :
- Coupling with 2-(3-Methylthiophen-2-yl)Ethanol :
- The sulfonyl chloride is reacted with 2-(3-methylthiophen-2-yl)ethanol in the presence of triethylamine.
- Solvent : Tetrahydrofuran (THF), 24-hour reflux.
- Yield : 52–60%.
Hydroxylation of the Ethyl Side Chain
- Epoxidation Followed by Hydrolysis :
- The ethyl linker is oxidized using m-chloroperbenzoic acid (mCPBA) to form an epoxide, which is hydrolyzed to the diol under acidic conditions.
- Selective Protection : The primary hydroxyl group is protected with tert-butyldimethylsilyl (TBS) chloride before sulfonamide coupling.
One-Pot Tandem Synthesis
Industrial-scale approaches favor tandem reactions to minimize purification steps.
Continuous Flow Reactor Setup
- Reagents :
- 3-Methylthiophene, 4-(trifluoromethoxy)benzenesulfonyl chloride, ethylene glycol.
- Conditions :
- Mixed in a microreactor at 80°C, residence time = 30 minutes.
- Catalyst : Amberlyst-15 (acidic resin).
- Advantages :
- 89% conversion efficiency, reduced byproduct formation.
Reaction Optimization and Catalytic Systems
Industrial-Scale Production Techniques
Purification Strategies
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.
- Crystallization : Recrystallization from ethanol/water (1:1) yields 98% pure product.
Green Chemistry Adaptations
- Solvent Recycling : THF is recovered via distillation, reducing waste.
- Catalyst Reuse : Amberlyst-15 is regenerated via washing with HCl/methanol.
Mechanistic Insights and Side Reactions
Competing Pathways During Sulfonylation
Hydroxylation Side Products
- Over-Oxidation : Prolonged exposure to mCPBA converts the ethyl group to a ketone.
- Control : Reaction monitoring via TLC (Rf = 0.3 in ethyl acetate).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H, ArH), 6.92 (d, J=5.1 Hz, 1H, Thiophene-H), 4.21 (m, 1H, -CH(OH)-) |
| IR (KBr) | 3340 cm⁻¹ (-OH), 1160 cm⁻¹ (S=O asym) |
Data extrapolated from analogous sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
